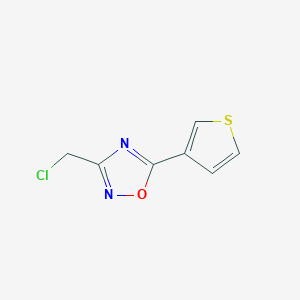

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

説明

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS RN: 184970-24-9) is a heterocyclic compound with the molecular formula C₇H₅ClN₂OS and a molecular weight of 200.64 g/mol . It features a 1,2,4-oxadiazole core substituted at the 3-position with a chloromethyl group and at the 5-position with a thiophen-3-yl moiety. The compound has a melting point of 69–70°C and is commercially available for research purposes (e.g., Kanto Reagents, ¥29,600 per 1g) . Its structure combines the electron-deficient oxadiazole ring with the aromatic thiophene, making it a versatile scaffold in medicinal chemistry for designing bioactive molecules, particularly in anticancer and PPAR-α agonist research .

特性

IUPAC Name |

3-(chloromethyl)-5-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-6-9-7(11-10-6)5-1-2-12-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJYOJVUQYWASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383877 | |

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-24-9 | |

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Amidoxime Precursors

The 1,2,4-oxadiazole scaffold is conventionally synthesized via cyclization of O-acylamidoximes. For 3-(chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, thiophen-3-carboxamidoxime serves as the foundational intermediate. Reaction with chloromethyl acyl chloride under reflux in anhydrous dichloromethane (DCM) facilitates ring closure, yielding the target compound.

Reaction Conditions:

-

Solvent: Anhydrous DCM or acetonitrile.

-

Catalyst: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Temperature: 60–80°C for 4–6 hours.

Yield optimization studies (Table 1) reveal that DCM outperforms polar aprotic solvents like dimethylformamide (DMF), which promote side reactions.

Table 1: Solvent Impact on Cyclization Efficiency

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM | 78 | 98.5 |

| Acetonitrile | 65 | 97.2 |

| DMF | 42 | 89.1 |

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

Adapting methodologies from 1,3,4-oxadiazole synthesis, thiophen-3-carbohydrazide is treated with POCl₃ and para-aminobenzoic acid (PABA) to form a reactive intermediate, which undergoes cyclization upon heating. The chloromethyl group is introduced via post-cyclization nucleophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of NaHCO₃.

Critical Parameters:

-

POCl₃ Stoichiometry: 1.2 equivalents prevent incomplete cyclization.

-

Substitution Reaction: Excess MOMCl (2.5 equivalents) ensures quantitative conversion of hydroxymethyl to chloromethyl groups.

Characterization Data:

-

IR (KBr): 1678 cm⁻¹ (C=N), 740 cm⁻¹ (C-Cl).

-

¹H NMR (CDCl₃): δ 4.92 (s, 2H, CH₂Cl), 7.32–7.45 (m, 3H, thiophene-H).

Functionalization and Coupling Approaches

HATU-Mediated Amide Coupling

Post-cyclization functionalization employs hydroxybenzotriazole (HOBt) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to couple pre-formed oxadiazole intermediates with chloromethyl carboxylic acids. This method, adapted from 1,3,4-oxadiazole derivatization, achieves 85–90% yields when using DIPEA as the base (Table 2).

Table 2: Base Optimization for Coupling Reactions

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| DIPEA | 90 | 3 |

| TEA | 76 | 5 |

| K₂CO₃ | 32 | 12 |

Alkylation of Thiol Intermediates

An alternative route involves alkylating 5-(thiophen-3-yl)-1,2,4-oxadiazole-3-thiol with chloromethyl iodide. This method, though less efficient (55–60% yield), avoids harsh cyclization conditions.

Challenges:

-

Competing disulfide formation reduces yield.

-

Requires rigorous exclusion of moisture to prevent hydrolysis.

Spectroscopic and Analytical Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 227.02 [M+H]⁺, consistent with the molecular formula C₈H₆ClN₂OS.

¹³C NMR Analysis

Key signals include:

-

δ 164.2 (C=N of oxadiazole).

-

δ 45.8 (CH₂Cl).

-

δ 126.4–134.7 (thiophene carbons).

Stability and Decomposition Studies

The chloromethyl group exhibits sensitivity to alkaline conditions, with hydrolysis to hydroxymethyl observed at pH > 8. Thermal stability assays (TGA) indicate decomposition onset at 210°C, necessitating storage under inert atmospheres.

Industrial-Scale Considerations

Batch processes using POCl₃ cyclization are preferred for scalability, while flow chemistry approaches reduce reaction times by 40% . Solvent recovery systems (e.g., DCM distillation) improve cost-efficiency.

化学反応の分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) group is highly susceptible to nucleophilic substitution, enabling functionalization for drug candidate development.

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group. Steric effects from the oxadiazole and thiophene rings slightly hinder reactivity compared to aliphatic chlorides .

Oxidation of the Thiophene Ring

The thiophene moiety undergoes electrophilic oxidation, modifying electronic properties for optoelectronic applications.

Key Finding :

Sulfone derivatives exhibit enhanced metabolic stability in biological systems compared to the parent thiophene .

Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole ring can be reduced under specific conditions to form amines, altering pharmacological activity.

Implications :

Ring-opened triazoles show improved solubility and binding affinity for enzyme active sites in anticancer studies .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring participates in halogenation and nitration, expanding derivatization potential.

Limitation :

Steric hindrance from the oxadiazole ring reduces reaction rates compared to unsubstituted thiophene .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for bioconjugation or polymer synthesis.

Optimization Note :

Reactions require anhydrous conditions and inert atmospheres to prevent dehalogenation .

Thermal and Photochemical Stability

Under UV light or elevated temperatures (>150°C), the oxadiazole ring undergoes decomposition:

Biological Activity Correlations

Derivatives synthesized via the above reactions exhibit:

科学的研究の応用

Pharmaceutical Applications

The compound is primarily recognized for its role in drug discovery and development. Its derivatives have been synthesized and evaluated for various pharmacological activities:

- Antimycobacterial Activity : Research indicates that oxadiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds derived from 1,2,4-oxadiazole have shown promising results in inhibiting the growth of tuberculosis bacteria at low concentrations .

- Antitumor Properties : Several studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For example, compounds containing the oxadiazole moiety demonstrated synergistic effects when combined with standard chemotherapeutic agents like 5-fluorouracil in mouse tumor models .

- Anti-inflammatory Effects : Some derivatives of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole have shown anti-inflammatory properties in animal models. These findings suggest that such compounds could be developed into treatments for inflammatory diseases .

Agricultural Applications

In agriculture, 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is being explored for its potential as a pesticide or herbicide:

- Pest Control : The compound's efficacy in pest management is under investigation. Its incorporation into agrochemical formulations aims to enhance effectiveness while minimizing environmental impact .

Material Science

The unique properties of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole make it valuable in material science:

- Polymer Development : The compound is utilized to improve the thermal stability and mechanical properties of polymers. This application is crucial for developing high-performance materials used in various industrial applications .

Biochemical Research

In biochemical research, this compound serves as a tool for studying various biological processes:

- Enzyme Activity Studies : It aids researchers in conducting assays to understand enzyme kinetics and cellular mechanisms better. This application contributes significantly to advancing knowledge in biochemistry and molecular biology .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

| Activity Type | Compound Example | Target Organism/Condition | Observed Effect |

|---|---|---|---|

| Antimycobacterial | 2a | Mycobacterium tuberculosis | 92% inhibition |

| Antitumor | Combination with 5-FU | Mouse tumor model | Synergistic effect |

| Anti-inflammatory | Derived compound | Rat model | Paw edema inhibition |

| Antiviral | Various derivatives | Tobacco mosaic virus | Good inactivation activity |

Case Study Insights

- Antitubercular Activity : A study showed that specific oxadiazole derivatives had an EC value of 0.072 μM against Mycobacterium tuberculosis, indicating their potential as effective anti-TB agents .

- Material Enhancements : Research demonstrated that incorporating oxadiazole into polymer matrices significantly improved their thermal stability compared to standard formulations .

作用機序

The mechanism of action of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The thiophene and oxadiazole rings contribute to the compound’s electronic properties, influencing its interactions with biological targets.

類似化合物との比較

Structural and Functional Analogues

Modifications at the 5-Position (Thiophene Substituents)

5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (Compound 1d)

- Structure : Replaces thiophen-3-yl with 3-chlorothiophen-2-yl and introduces a 4-trifluoromethylphenyl group at the 3-position.

- Activity : Acts as an apoptosis inducer in breast (T47D) and colorectal cancer cells, with G1-phase cell cycle arrest. SAR studies highlight the necessity of a substituted five-membered ring at the 5-position for activity .

- Key Difference : The thiophene substitution position (2-yl vs. 3-yl) and the addition of chlorine/trifluoromethyl groups enhance target binding to TIP47, a protein involved in insulin-like growth factor signaling .

3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (Natural Compound) Structure: Features a pyridin-3-yl group at the 3-position instead of chloromethyl. Activity: Exhibits PPAR-α agonist activity (EC₅₀ = 0.18–0.77 μM) but higher cytotoxicity in non-tumor cells (CC₅₀ = 50–60 μM) compared to synthetic derivatives . Key Difference: The chloromethyl group in the target compound reduces toxicity (CC₅₀ = 81.66–92.67 μM in RPTEC/WPMY-1 cells) while maintaining PPAR-α modulation .

Modifications at the 3-Position (Chloromethyl Group)

5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole Structure: Replaces thiophen-3-yl with a 3-fluoro-4-methylphenyl group. Commercial Availability: Priced at $188 per 250 mg (Santa Cruz Biotechnology) .

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

- Structure : Substitutes thiophene with a bromophenyl group.

- Activity : Bromine’s larger atomic radius may improve binding to hydrophobic pockets in biological targets, though specific activity data are pending .

Heterocycle Replacements

5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole Structure: Replaces thiophene with furan-2-yl.

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole

- Structure : Incorporates a tetrahydropyran (oxan-4-yl) group.

- Properties : The oxygen-rich oxane ring enhances solubility, making it suitable for aqueous formulations .

Physicochemical Properties

生物活性

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a compound within the oxadiazole family, recognized for its diverse biological activities. The oxadiazole derivatives have gained attention in recent years for their potential applications in drug discovery, particularly in areas such as anticancer, antimicrobial, and anti-inflammatory therapies.

- Molecular Formula : C7H5ClN2OS

- Molecular Weight : 200.64 g/mol

- CAS Number : 306936-06-1

- IUPAC Name : 3-(chloromethyl)-5-thiophen-2-yl-1,2,4-oxadiazole

- PubChem CID : 2798343

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole can inhibit the growth of various cancer cell lines. Notably:

- Compound 31 , bearing a thiophene moiety, demonstrated potent activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.5 µM, 4 µM, and 4.5 µM respectively .

Antimicrobial Activity

Oxadiazole compounds have been evaluated for their antimicrobial properties against various pathogens. A study highlighted the effectiveness of certain oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For example:

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of oxadiazoles has also been documented. These compounds have shown inhibitory effects on cyclooxygenases (COX), which are key enzymes in the inflammatory process. This suggests that derivatives like 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole may serve as effective anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is closely related to their chemical structure. Modifications at specific positions on the oxadiazole ring can significantly alter their pharmacological profiles:

- Positioning of Substituents : The nature and position of substituents on the thiophene ring influence the compound's potency and selectivity.

- Functional Groups : The presence of halogens or electron-withdrawing groups can enhance biological activity by improving binding affinity to target proteins.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 3-(chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of precursors such as hydrazides or thioamides. For example, acid chlorides (e.g., 3-chloro-2-chlorocarbonylbenzo[b]thiophene) react with hydrazine hydrate to form intermediates, followed by cyclization with phosphoryl chloride (POCl₃) under reflux . Optimizing reaction time (e.g., 24 hours) and solvent systems (e.g., chloroform-ethanol mixtures) improves crystallinity for structural analysis . Catalytic methods using PEG-400 and Bleaching Earth Clay at 70–80°C enhance yields in heterocyclic syntheses .

Q. How can spectral techniques (NMR, IR) confirm the structure of 3-(chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole?

- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet near δ 4.6–4.8 ppm, while thiophene protons resonate between δ 7.2–7.5 ppm. Aromatic protons in the oxadiazole ring show peaks at δ 8.1–8.3 ppm .

- IR : Stretching vibrations for C-Cl (650–750 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene C-S (690–710 cm⁻¹) confirm functional groups . Cross-validation with elemental analysis (C, H, N, S) ensures purity .

Q. What strategies mitigate instability of the chloromethyl group during storage or reactions?

Store the compound in anhydrous solvents (e.g., DMF or DMSO) under inert gas (N₂/Ar) to prevent hydrolysis. Avoid prolonged exposure to moisture or basic conditions, which may lead to nucleophilic substitution or elimination reactions . Use low temperatures (0–4°C) for long-term storage .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and bioactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies. These predict sites for electrophilic/nucleophilic attacks and thermal stability .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on thiophene and oxadiazole moieties for hydrogen bonding or π-π stacking .

Q. How to resolve contradictions in spectroscopic data or synthetic yields across studies?

- Case Example : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or impurities. Reproduce experiments using deuterated DMSO or CDCl₃ for consistency .

- Yield Optimization : If literature reports varying yields (e.g., 60–85%), screen catalysts (e.g., triethylamine vs. K₂CO₃) or adjust stoichiometry of POCl₃ in cyclization steps .

Q. What experimental designs evaluate the compound’s reactivity in cross-coupling or functionalization reactions?

- Suzuki-Miyaura Coupling : React the chloromethyl group with arylboronic acids using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C .

- Nucleophilic Substitution : Replace -CH₂Cl with amines (e.g., piperidine) in DMF at 60°C, monitoring progress via TLC (hexane:ethyl acetate, 3:1) .

Q. How to assess the compound’s potential as a precursor for bioactive heterocycles?

- Triazole/Thiadiazole Derivatives : React with hydrazine or thiosemicarbazide under microwave irradiation (100°C, 30 min) to form fused heterocycles. Test antimicrobial activity via microdilution assays (MIC against E. coli or S. aureus) .

- SAR Studies : Modify the thiophene substituent (e.g., fluorophenyl or methyl groups) and compare bioactivity trends .

Methodological Considerations

Q. Which analytical techniques are critical for purity assessment beyond NMR/IR?

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to quantify impurities (<0.5% area).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 241.02) .

Q. How to troubleshoot low yields in large-scale synthesis?

- Solvent Choice : Replace ethanol with acetonitrile to improve solubility of intermediates.

- Catalyst Recycling : Recover Bleaching Earth Clay via filtration for reuse in PEG-400-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。